![molecular formula C14H11ClN2O2 B5211424 4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211424.png)
4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that is widely used in scientific research. It is commonly referred to as CP-724714 and has been the subject of numerous studies due to its potential therapeutic applications. In
Wirkmechanismus
CP-724714 works by binding to the HER2 receptor and inhibiting its activity. The HER2 receptor is a member of the epidermal growth factor receptor (EGFR) family, which plays a crucial role in cell growth and division. Overexpression of the HER2 receptor is associated with aggressive cancer growth and poor prognosis. By inhibiting the HER2 receptor, CP-724714 can prevent cancer cells from growing and dividing, leading to tumor regression.
Biochemical and Physiological Effects
CP-724714 has been shown to have a potent anti-tumor effect in various types of cancer cells. It can induce cell cycle arrest and apoptosis, leading to tumor regression. CP-724714 has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting angiogenesis, CP-724714 can prevent the spread of cancer cells to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
CP-724714 has several advantages for lab experiments, including its potency and specificity for the HER2 receptor. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, CP-724714 has some limitations, including its poor solubility and bioavailability, which can limit its effectiveness in vivo. Additionally, the cost of CP-724714 can be a limiting factor for some researchers.
Zukünftige Richtungen
There are several future directions for the study of CP-724714. One area of research is the development of more potent and selective HER2 inhibitors that can overcome the limitations of CP-724714. Another area of research is the combination of CP-724714 with other anti-cancer agents to enhance its efficacy. Additionally, the use of CP-724714 in combination with immunotherapy has shown promise in preclinical models and may be a promising avenue for future research. Finally, the development of more effective drug delivery systems for CP-724714 may improve its bioavailability and effectiveness in vivo.
Conclusion
In conclusion, CP-724714 is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. Its mechanism of action involves targeting the HER2 receptor, which is overexpressed in many cancer cells. CP-724714 has a potent anti-tumor effect and can induce cell cycle arrest, apoptosis, and inhibit angiogenesis. While CP-724714 has some limitations, it has several advantages for lab experiments and has been the subject of numerous studies. There are several future directions for the study of CP-724714, including the development of more potent and selective HER2 inhibitors, combination therapy with other anti-cancer agents, and the use of CP-724714 in combination with immunotherapy.
Synthesemethoden
CP-724714 can be synthesized through a multistep process involving the reaction of 3,4-dihydro-2H-pyran with 4-chloro-2-pyridinecarboxaldehyde, followed by a series of reactions involving reduction, cyclization, and oxidation. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
CP-724714 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer. CP-724714 works by targeting the HER2 receptor, which is overexpressed in many cancer cells. By inhibiting the HER2 receptor, CP-724714 can prevent cancer cells from growing and dividing.
Eigenschaften
IUPAC Name |
4-(4-chloropyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-9-3-4-16-10(6-9)17-13(18)11-7-1-2-8(5-7)12(11)14(17)19/h1-4,6-8,11-12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQFHFQERVXCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=NC=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5211351.png)
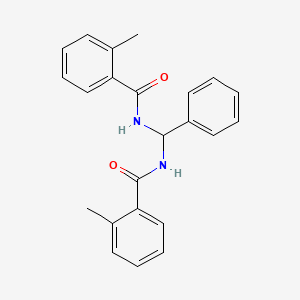
![4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5211362.png)
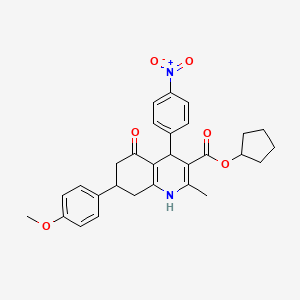

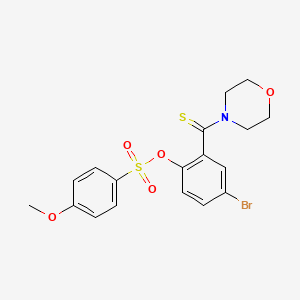
![8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)

![2-[4-(benzyloxy)-3-methoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5211434.png)
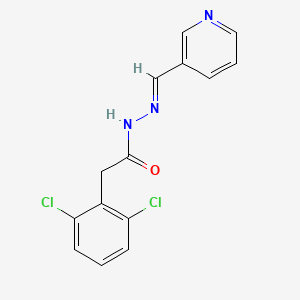
![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)
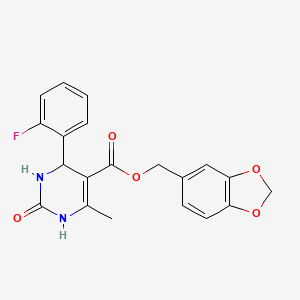
![methyl [4-[methyl(2-phenylethyl)amino]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5211454.png)
![ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5211462.png)